molecular formula C16H17N B1625904 N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene CAS No. 33816-55-6

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Cat. No.: B1625904
CAS No.: 33816-55-6
M. Wt: 223.31 g/mol
InChI Key: LSDXVUJCUPTXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine. The Chemical Abstracts Service has assigned this compound the registry number 33816-55-6, providing a unique identifier for chemical database searches and regulatory documentation. The systematic name reflects the compound's structural hierarchy, beginning with the tetrahydronaphthalene core structure and indicating the specific position of amino group attachment at the second carbon position.

The nomenclature system emphasizes the N-phenyl substitution pattern, indicating that the nitrogen atom of the amino group bears a phenyl substituent rather than hydrogen atoms. This naming convention clearly distinguishes the compound from the unsubstituted parent structure, 1,2,3,4-tetrahydronaphthalen-2-amine, which lacks the phenyl group attachment. The positional numbering system follows standard aromatic ring numbering protocols, where the fused benzene rings of the naphthalene system receive priority in numbering sequences.

Alternative nomenclature variations found in chemical literature include descriptive names that emphasize different structural aspects of the molecule. The compound may also be referenced through trade names or abbreviated designations in specialized research contexts, though systematic International Union of Pure and Applied Chemistry nomenclature remains the preferred standard for scientific communication and regulatory documentation. The molecular formula C₁₆H₁₇N reflects the complete atomic composition, encompassing sixteen carbon atoms, seventeen hydrogen atoms, and one nitrogen atom.

Database identification systems utilize multiple indexing approaches to ensure comprehensive compound retrieval. The compound appears in major chemical databases with consistent structural representations and cross-referenced identification numbers. Chemical database entries typically include computed molecular descriptors, three-dimensional structural models, and physicochemical property predictions based on the established molecular structure.

Molecular Architecture: Tetrahydronaphthalene Core Modifications

The molecular architecture of this compound centers around a tetrahydronaphthalene core structure that has undergone specific modifications to incorporate amino functionality with phenyl substitution. The tetrahydronaphthalene framework consists of a naphthalene ring system where one benzene ring has been partially saturated through the addition of four hydrogen atoms across the 1,2,3,4-positions. This partial saturation creates a bicyclic structure with both aromatic and alicyclic characteristics, providing conformational flexibility while maintaining aromatic stabilization in the unmodified benzene ring.

The amino group attachment at the second carbon position of the tetrahydronaphthalene core represents a critical structural modification that significantly alters the compound's chemical and biological properties. The 1,2,3,4-tetrahydronaphthalen-2-amine parent structure, also known as 2-aminotetralin, serves as the foundation for this more complex derivative. The positioning of the amino group at the second carbon creates specific stereochemical considerations, as this carbon center becomes chiral upon substitution, potentially leading to enantiomeric forms with different biological activities.

The phenyl substitution on the amino nitrogen introduces additional structural complexity through the formation of a secondary amine linkage. This N-phenyl modification extends the molecular framework and creates additional opportunities for intermolecular interactions through pi-pi stacking between aromatic rings and enhanced lipophilicity compared to the primary amine parent compound. The phenyl ring orientation relative to the tetrahydronaphthalene core can adopt various conformational arrangements, influenced by steric interactions and electronic effects.

Computational modeling studies of related tetrahydronaphthalene derivatives suggest that the molecular conformation adopts specific preferred geometries that minimize steric hindrance while maximizing favorable electronic interactions. The tetrahydronaphthalene core typically maintains a chair-like conformation for the saturated ring portion, while the phenyl substituent can rotate around the carbon-nitrogen bond to optimize molecular stability. These conformational preferences directly influence the compound's binding affinities and selectivity profiles in biological systems.

The electronic distribution within the molecule reflects the combined influence of the aromatic naphthalene system and the phenyl-substituted amino group. The nitrogen atom serves as both an electron donor through its lone pair and an electron acceptor through its participation in the extended conjugated system. This dual electronic character contributes to the compound's potential for hydrogen bonding interactions and its overall pharmacological profile.

Comparative Structural Analysis with Related Aminonaphthalene Derivatives

Comparative structural analysis reveals significant differences between this compound and related aminonaphthalene derivatives, particularly in terms of saturation patterns, substitution positions, and functional group modifications. The compound can be systematically compared with several structurally related families, including naphthylamine derivatives, tetrahydronaphthalene compounds, and N-substituted aminotetralin analogs.

N-phenyl-2-naphthylamine represents a fully aromatic analog that lacks the tetrahydro modification present in the target compound. With the molecular formula C₁₆H₁₃N and a molecular weight of 219.29 grams per mole, this compound maintains complete aromatic character throughout both ring systems. The absence of saturation in the naphthalene core fundamentally alters the conformational flexibility and three-dimensional shape compared to the tetrahydro derivative. The fully aromatic system provides greater rigidity and planarity, potentially affecting binding interactions and biological activity profiles.

The parent compound 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) serves as the immediate structural precursor, differing only in the absence of phenyl substitution on the amino nitrogen. This primary amine derivative has the molecular formula C₁₀H₁₃N and a molecular weight of 147.217 grams per mole. The comparison highlights the significant molecular weight increase and lipophilicity enhancement achieved through N-phenyl substitution, while maintaining the core tetrahydronaphthalene framework.

Research on 2-aminotetralin derivatives has demonstrated that various substitution patterns can dramatically alter biological activity profiles. Studies comparing hydroxylated derivatives of 2-aminotetralin revealed that compounds such as 2-amino-6,7-dihydroxytetralin and 2-amino-5,6-dihydroxytetralin exhibit distinct pharmacological properties related to their hydroxylation patterns. These findings suggest that the N-phenyl substitution in the target compound likely confers unique biological characteristics compared to hydroxylated analogs.

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound C₁₆H₁₇N 223.31 Tetrahydronaphthalene core, N-phenyl substitution
N-phenyl-2-naphthylamine C₁₆H₁₃N 219.29 Fully aromatic naphthalene, N-phenyl substitution
1,2,3,4-Tetrahydronaphthalen-2-amine C₁₀H₁₃N 147.217 Tetrahydronaphthalene core, primary amine
N,N-dipropyl-2-aminotetralin C₁₆H₂₅N 231.38 Tetrahydronaphthalene core, N,N-dipropyl substitution

N,N-dipropyl-2-aminotetralin represents another significant structural variant within the aminotetralin family, featuring N,N-dipropyl substitution rather than N-phenyl modification. This compound, with molecular formula C₁₆H₂₅N, demonstrates how different N-substitution patterns can be incorporated into the tetrahydronaphthalene framework. The dipropyl substitution provides increased aliphatic character and potentially different conformational preferences compared to the aromatic phenyl substitution.

Structural rigidity analysis reveals that this compound occupies an intermediate position between highly flexible aliphatic amines and rigid aromatic systems. The tetrahydronaphthalene core provides moderate conformational restriction while maintaining sufficient flexibility for optimal binding interactions. This structural characteristic may contribute to the compound's potential selectivity in biological systems, as the semi-rigid framework can adopt preferred conformations for specific receptor interactions.

The stereochemical implications of the chiral carbon center at position 2 create additional complexity in comparative analysis. While the search results do not provide specific stereochemical data for this compound, related studies on 2-aminotetralin derivatives demonstrate that enantiomeric forms can exhibit dramatically different biological activities. Research on similar compounds has shown that specific enantiomers may display opposite pharmacological effects, highlighting the importance of stereochemical considerations in structure-activity relationships.

Properties

IUPAC Name

N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDXVUJCUPTXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496618
Record name N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33816-55-6
Record name N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pomeranz-Fritsch-Bobbitt Cyclization

Reaction Mechanism and Initial Steps

The Pomeranz-Fritsch-Bobbitt method begins with a double reductive amination between substituted anilines and aldehydes, forming intermediate amines. For example, 4-chloroaniline undergoes reductive amination with 2,2-dimethoxyacetaldehyde in the presence of NaBH(OAc)₃, yielding a secondary amine precursor. This step is critical for establishing the THIQ backbone, as the resulting amine undergoes cyclization under acidic conditions (e.g., 70% HClO₄ or 6M HCl).

Cyclization and Reductive Dehydroxylation

Cyclization of intermediates like 3e and 3g generates regioisomeric mixtures (8a/9a and 8b/9b ), separable via chromatography. Subsequent reductive dehydroxylation using NaBH₄/TFA or Et₃SiH/BF₃·Et₂O converts hydroxy-THIQs (4a-d,h-n ) to their deoxygenated analogs (5a-d,h-n ). The choice of reductant depends on electronic effects: NaBH₄ is effective for substrates with electron-donating groups, while Et₃SiH is required for less activated systems.

Table 1: Yields and Conditions for Pomeranz-Fritsch-Bobbitt Synthesis
Starting Material Cyclization Agent Reductant Product Yield (%)
3e 70% HClO₄ NaBH₄ 8a/9a 26–67
3g 6M HCl Et₃SiH 8b/9b 31–82
4h NaBH₄ 5h 85

Pictet-Spengler Approach

Ketone Synthesis and Reductive Amination

The Pictet-Spengler route employs Weinreb amide intermediates to introduce substituents at the THIQ 3-position. Coupling phenylacetic acid with N,O-dimethylamine via PCl₃-mediated activation yields Weinreb amide 17 (64% yield). Alkylation with Grignard reagents (e.g., MeMgBr) generates ketones (18a-d ), which undergo reductive amination with 4-chloroaniline to form amines (19a,b,d ).

Cyclization and Regioisomer Formation

Cyclization of 19b with paraformaldehyde and p-toluenesulfonic acid (PTSA) produces a 10:1 ratio of regioisomers 20b and 21b , favoring the 6-methoxy-THIQ. In contrast, 19a yields exclusively 20a , highlighting the influence of substituents on regioselectivity. Demethylation of methoxy-THIQs using BBr₃ affords hydroxylated derivatives, such as 5h , as hydrobromide salts.

Table 2: Pictet-Spengler Reaction Outcomes
Ketone Amine Cyclization Conditions Product (Ratio) Yield (%)
18a 19a PTSA, toluene, reflux 20a 68
18b 19b PTSA, toluene, reflux 20b/21b (10:1) 72

Bischler-Napieralski Cyclization

Amide Formation and Cyclization

This method involves acylation of secondary amines (14d-f ) with acyl chlorides to form tertiary amides (29a-i ). Cyclization with POCl₃ in toluene generates iminium ions, which are reduced in situ with NaBH₄ to yield 1-substituted THIQs (30a-c,e-i ). Notably, this route avoids isolating unstable intermediates, enabling telescoped synthesis.

Stereochemical Considerations

The Bischler-Napieralski approach produces racemic mixtures due to non-stereoselective cyclization. For example, 30a (R = Me) forms as a 1:1 diastereomeric mixture, separable via chiral chromatography. Substrates with bulky groups (e.g., 30e , R = iPr) exhibit enhanced stereoselectivity (3:1 dr) due to steric hindrance.

Table 3: Bischler-Napieralski Synthesis Parameters
Amide Acyl Chloride Product Diastereomeric Ratio Yield (%)
29a AcCl 30a 1:1 65
29e iPrCOCl 30e 3:1 58

Dehydrogenative Amination with TEMPO

Substrate Scope and Limitations

Cyclohexanones with electron-withdrawing groups (e.g., 24 , CF₃) react efficiently, yielding 2-aminophenols in 70–85% yields. However, sterically hindered substrates (e.g., 18c ) show reduced reactivity, underscoring the need for optimized conditions.

Comparative Analysis of Synthetic Routes

Yield and Regioselectivity

The Pomeranz-Fritsch-Bobbitt method offers moderate yields (26–85%) but struggles with regioselectivity in disubstituted systems. In contrast, the Pictet-Spengler approach provides better control over 3- and 4-substitution, albeit with lower yields (58–72%). The Bischler-Napieralski route excels in synthesizing 1-substituted THIQs but requires careful handling of reactive intermediates.

Functional Group Tolerance

All methods tolerate electron-donating groups (e.g., methoxy, methyl), but electron-withdrawing substituents (e.g., Cl, CF₃) necessitate tailored conditions. Notably, the TEMPO-mediated method achieves late-stage functionalization of complex molecules, a feature yet to be fully exploited in THIQ synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Antidepressant Properties

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene has been identified as a promising candidate in the development of antidepressant medications. Research indicates that derivatives of this compound can effectively block the synaptosomal uptake of neurotransmitters such as norepinephrine and serotonin, which are critical in mood regulation.

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound and its derivatives in preclinical settings:

Table 1: Summary of Key Studies on Antidepressant Activity

Study ReferenceCompound TestedMethodologyFindings
cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamineRat modelDemonstrated significant reduction in serotonin depletion induced by PCA (para-chloroamphetamine)
1-Phenyl-3-amino derivativesIn vitro assaysShowed selective affinity for sigma receptors; potential for mood enhancement through receptor modulation
Various cis-isomeric derivativesBehavioral assaysExhibited notable antidepressant effects with minimal side effects compared to traditional MAO inhibitors

Receptor Interactions

Research has highlighted the interaction of this compound with various receptors:

Table 2: Receptor Affinity Profile

Receptor TypeAffinity Level
Sigma 1 ReceptorsHigh
Sigma 2 ReceptorsModerate
Dopamine D1/D2/D3Low

The compound shows high affinity for sigma receptors while exhibiting low interaction with dopamine receptors. This profile suggests that it may provide therapeutic benefits without the side effects commonly associated with dopamine modulation .

Implications for Future Research

The promising results from studies on this compound indicate a need for further investigation into:

  • Long-term Efficacy : Understanding the long-term effects and safety profile in human subjects.
  • Broader Applications : Exploring potential uses beyond depression, such as anxiety disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Molecular Formula : C₁₀H₁₂
  • Molecular Weight : 132.2 g/mol
  • CAS : 119-64-2
  • Properties: A non-polar solvent with industrial applications due to its low viscosity and high stability .
  • Differentiation: Lacks functional groups, making it chemically inert compared to amino-substituted derivatives.

1-Phenyl-1,2,3,4-tetrahydronaphthalene

  • Molecular Formula : C₁₆H₁₆
  • Molecular Weight : 208.3 g/mol
  • CAS : 3018-20-0
  • Properties: A positional isomer with a phenyl group at the 1-position instead of the 2-amino-N-phenyl group. Exhibits increased lipophilicity compared to Tetralin .

N-Substituted trans-2-Amino-3-hydroxy-1,2,3,4-tetrahydronaphthalenes

  • Key Features : Hydroxy and methoxy substituents at the 3-position, with variable N-substituents (e.g., alkyl, aryl).

Functional Group Variations

The N-phenylamino group distinguishes the target compound from other Tetralin derivatives:

  • Lipophilicity: The phenyl substituent may counterbalance this polarity, increasing membrane permeability relative to unsubstituted 2-aminotetralins.
  • Steric Effects : The bulky N-phenyl group could influence binding affinity in pharmacological contexts compared to smaller N-alkyl derivatives.

Data Tables and Research Findings

Table 1: Comparative Molecular and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene C₁₆H₁₇N 223.3 (calculated) Not available 2-N-Phenylamino
1,2,3,4-Tetrahydronaphthalene (Tetralin) C₁₀H₁₂ 132.2 119-64-2 None
1-Phenyl-1,2,3,4-tetrahydronaphthalene C₁₆H₁₆ 208.3 3018-20-0 1-Phenyl
trans-2-Amino-3-hydroxy-N-substituted derivatives Varies Varies 2-Amino-3-hydroxy, N-substituents

Research Findings

  • Synthesis: N-substituted 2-aminotetralins, including hydroxy and methoxy variants, are synthesized via reductive amination or nucleophilic substitution, with yields dependent on substituent steric demands .
  • Pharmacology : Derivatives with electron-donating groups (e.g., methoxy) exhibit enhanced receptor binding in preliminary assays, though data specific to the N-phenyl variant are scarce .
  • Commercial Status: Discontinuation of this compound limits its accessibility, redirecting research toward structurally related, commercially available analogs like (R)-2,2'-dimethyl-1,1'-binaphthyl .

Notes on Commercial Availability and Research Implications

The discontinued status of this compound underscores challenges in procuring the compound for contemporary studies. Researchers must rely on synthetic protocols or explore alternatives such as:

  • 1-Phenyltetralin : A structurally simpler analog for investigating phenyl group effects.
  • N-Alkyl-2-aminotetralins: More accessible derivatives with tunable pharmacokinetic profiles.

Future work should prioritize resolving the target compound’s spectroscopic and pharmacological data to enable direct comparisons with emerging Tetralin-based therapeutics.

Biological Activity

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer and antidepressant effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound belongs to a class of compounds known as tetrahydronaphthalenes. Its structure can be represented as follows:

C16H17N\text{C}_{16}\text{H}_{17}\text{N}

This compound features a naphthalene ring system with an amine group and a phenyl substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that naphthalene derivatives exhibit promising anticancer properties. For instance, a study synthesized novel naphthalene-substituted triazole compounds that showed significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) through mechanisms including apoptosis induction and cell cycle arrest. The compound 6a , related to this compound, was highlighted for its ability to suppress tumor growth in vivo without apparent toxicity at certain dosages .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanismIC50 (µM)In Vivo Efficacy
6aMDA-MB-231Apoptosis induction5.0Tumor suppression
6b4T1Cell cycle arrest7.5Not reported

Antidepressant Activity

This compound derivatives have also been studied for their antidepressant effects. Research indicates that these compounds can block the synaptosomal uptake of serotonin selectively, which is crucial for treating depression. The cis-isomeric derivatives of tetrahydronaphthalenamines were particularly noted for their efficacy in enhancing serotonin levels in the brain .

Case Study: Serotonin Uptake Blocking

In a comparative study of various tetrahydronaphthalenes, it was found that the trans-(1R)-N-methyl derivative exhibited the highest selectivity for serotonin uptake inhibition over norepinephrine. This selectivity is believed to contribute significantly to its antidepressant properties .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Sigma Receptors : The compound interacts with sigma receptors (specifically sigma 3), which play a role in modulating neurotransmitter systems related to mood and cognition .
  • Tyrosine Hydroxylase Stimulation : It has been shown to stimulate tyrosine hydroxylase activity in rat brains, enhancing dopamine synthesis—an important factor in mood regulation .
  • Histamine H(1) Receptors : Some derivatives have demonstrated high affinity for histamine H(1) receptors, which are involved in various central nervous system functions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by phenylamine coupling. For example, fluorinated analogs are synthesized via multi-step protocols starting from commercial precursors, with critical parameters including temperature (80–120°C), pressure (1–3 atm H₂), and catalysts like Pd/C or Raney Ni . Purity is enhanced using column chromatography (silica gel, eluent: hexane/ethyl acetate).

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm hydrogen environments and carbon frameworks.
  • X-ray crystallography : For absolute stereochemistry determination, as seen in related hydrazinecarbothioamide derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s tetrahydronaphthalene core and amine group make it a scaffold for CNS-targeting agents. Structural analogs show activity in receptor binding assays (e.g., serotonin/dopamine receptors) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution techniques are recommended?

  • Methodological Answer : Enantioselective synthesis uses chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh/Ir catalysts. Resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution (lipases) is effective. Purity is validated using polarimetry or circular dichroism (CD) .

Q. What computational strategies are used to predict the compound’s biological interactions?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs.
  • QSAR studies : Correlate substituent effects (e.g., fluorine at C-5) with activity using descriptors like logP and H-bond donors .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Assay variability : Normalize data using positive controls (e.g., clozapine for receptor assays).
  • Solubility issues : Use DMSO stocks with ≤0.1% v/v to avoid cytotoxicity.
  • Structural analogs : Compare with fluorinated or methylated derivatives to isolate substituent effects .

Key Notes

  • Safety : Handle with PPE; refer to naphthalene derivative toxicology data for hazard mitigation .
  • Data Sources : Prioritize NIST, PubChem, and crystallographic databases for validated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Reactant of Route 2
Reactant of Route 2
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.